4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one
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Overview
Description
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one is a synthetic compound with a complex molecular structure It is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a dihydrofuran ring, which is further connected to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dihydrofuran Ring: This step involves the cyclization of a suitable precursor to form the dihydrofuran ring. The reaction conditions often include the use of a strong acid or base as a catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Attachment of the Pyrimidinone Core: The pyrimidinone core is attached through a condensation reaction, typically involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidinone core to a pyrimidine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the amino group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone: This compound has a similar structure but with an oxathiolan ring instead of a dihydrofuran ring.
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone: Another similar compound with an oxathiolan ring and different stereochemistry.
Uniqueness
The uniqueness of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H10FN3O3 |
---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1/i9+1,12+1,13+1 |
InChI Key |
HSBKFSPNDWWPSL-JUOXWYOYSA-N |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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